NeuGc;GcNeu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Humans cannot synthesize N-Glycolylneuraminic acid because the human gene CMAH is irreversibly mutated, though it is found in other apes . The gene CMAH encodes CMP-N-acetylneuraminic acid hydroxylase, which is the enzyme responsible for converting CMP-N-acetylneuraminic acid to CMP-N-Glycolylneuraminic acid . This loss of CMAH is estimated to have occurred two to three million years ago, just before the emergence of the genus Homo .

Méthodes De Préparation

Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing N-Glycolylneuraminic acid and its derivatives . Among these, the application of highly efficient one-pot multienzyme (OPME) sialylation systems in synthesizing compounds containing N-Glycolylneuraminic acid and derivatives has been proven as a powerful strategy . Chemical glycosylation methods have also been developed for the synthesis of N-Glycolylneuraminic acid-containing oligosaccharides .

Analyse Des Réactions Chimiques

N-Glycolylneuraminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sialyltransferase-catalyzed reactions, which transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid, to suitable acceptors . Major products formed from these reactions include Neu5Gc-containing glycoconjugates .

Applications De Recherche Scientifique

N-Glycolylneuraminic acid has several scientific research applications. It is commonly used in the study of glycoconjugates and their roles in various biological processes . N-Glycolylneuraminic acid-containing glycoconjugates have been found on human cancer cells and in various human tissues due to dietary incorporation of N-Glycolylneuraminic acid . Additionally, antibodies against the red meat-derived carbohydrate N-Glycolylneuraminic acid exacerbate cancer in “human-like” mice . Human anti-N-Glycolylneuraminic acid IgG and red meat are both independently proposed to increase cancer risk .

Mécanisme D'action

Exogenous N-Glycolylneuraminic acid molecules enter cells through clathrin-independent endocytic pathways with help from pinocytosis . After entering the cell, the molecule is released by lysosomal sialidase and transferred into the cytosol by the lysosomal sialic acid transporter . From here, N-Glycolylneuraminic acid is available for activation and addition to glycoconjugates .

Comparaison Avec Des Composés Similaires

N-Glycolylneuraminic acid is closely related to N-acetylneuraminic acid, which differs by a single oxygen atom that is added by the CMAH enzyme in the cytosol of a cell . In many mammals, both of these molecules are transferred into the Golgi apparatus so that they may be added to many glycoconjugates . in humans, N-Glycolylneuraminic acid is not present . Other similar compounds include 2-keto-3-deoxynonulosonic acid .

Propriétés

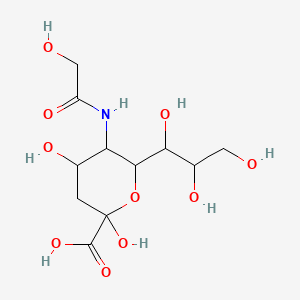

IUPAC Name |

2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862544 |

Source

|

| Record name | 2,4‐Dihydroxy‐5‐(2‐hydroxyacetamido)‐6‐(1,2,3‐ trihydroxypropyl)oxane‐2‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)

![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)